![molecular formula C12H12F3NO3 B7581608 2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid](/img/structure/B7581608.png)
2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid, also known as TFB-TBOA, is a potent inhibitor of glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in neuronal communication and is involved in various physiological processes. Glutamate transporters regulate the extracellular concentration of glutamate by removing it from the synaptic cleft, thereby preventing excitotoxicity. TFB-TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mechanism of Action
2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid inhibits glutamate transporters by binding to the substrate-binding site, thereby preventing the uptake of glutamate into the cells. This leads to an increase in extracellular glutamate concentration, which can cause excitotoxicity and neuronal damage.
Biochemical and physiological effects:
2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid has been shown to have a significant impact on glutamate transporters and extracellular glutamate concentration. It can cause neuronal damage and excitotoxicity in high concentrations. However, in lower concentrations, it has been shown to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid is a potent inhibitor of glutamate transporters, which makes it a useful tool for studying the role of glutamate in various physiological processes. However, its high potency and potential for excitotoxicity make it challenging to use in experiments. Careful consideration must be given to the concentration used and the duration of exposure.
Future Directions
1. Development of 2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid derivatives with improved potency and selectivity.
2. Investigation of the therapeutic potential of 2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid in animal models of neurological disorders.
3. Study of the long-term effects of 2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid exposure on neuronal function and viability.
4. Investigation of the role of glutamate transporters in neurodegenerative diseases and the potential of 2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid as a therapeutic agent.
5. Development of new drugs targeting glutamate transporters based on the structure of 2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid.
Synthesis Methods
2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid can be synthesized by reacting 2-methyl-5-nitrobenzoic acid with 4,4,4-trifluorobutanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced using a palladium catalyst to yield 2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid.
Scientific Research Applications
2-Methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid has been studied extensively for its potential therapeutic applications in neurological disorders. It has been shown to be a potent inhibitor of glutamate transporters, which makes it a promising candidate for the treatment of epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-methyl-5-(4,4,4-trifluorobutanoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c1-7-2-3-8(6-9(7)11(18)19)16-10(17)4-5-12(13,14)15/h2-3,6H,4-5H2,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWQPYZSNHYZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.